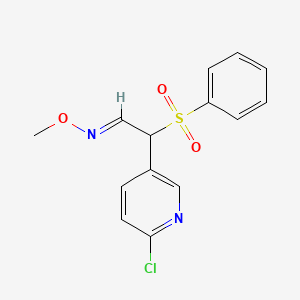

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime

Übersicht

Beschreibung

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a phenylsulfonyl group, and an O-methyloxime functional group. This compound may be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime typically involves multiple steps:

Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the chlorine atom: Chlorination of the pyridine ring can be done using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the phenylsulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.

Formation of the O-methyloxime group: This can be achieved by reacting the aldehyde with methoxyamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the aldehyde or the pyridine ring.

Reduction: Reduction reactions could target the aldehyde group, converting it to an alcohol.

Substitution: The chlorine atom on the pyridine ring may be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols.

Substitution: Products may include substituted pyridines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- CAS Number : 478048-61-2

- Molecular Formula : C20H15ClN2O3S

- Molar Mass : 404.85 g/mol

The structure includes a pyridine ring and a sulfonyl group, which are crucial for its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity depending on the application .

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. The presence of the pyridine moiety is often associated with enhanced bioactivity against microbial strains .

-

Agrochemical Applications

- Pesticide Development : The compound's structural features suggest potential use in designing novel pesticides that are more effective and environmentally friendly. Its ability to interact with biological systems can be exploited to develop compounds that target specific pest species while minimizing harm to beneficial organisms .

-

Materials Science

- Polymer Chemistry : Due to its functional groups, this compound can be utilized in synthesizing advanced materials such as polymers with tailored properties for specific applications, including coatings and adhesives .

Case Study 1: Anticancer Research

A study investigated the effects of similar compounds on breast cancer cell lines, revealing that the presence of the chlorinated pyridine significantly enhanced cytotoxicity compared to non-chlorinated analogs. The research highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Pesticide Efficacy

In agricultural trials, derivatives of this compound were tested against common pests in crops. Results indicated a significant reduction in pest populations when applied at specific concentrations, demonstrating its potential as a biopesticide .

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar compounds may include:

2-(6-chloro-3-pyridinyl)acetaldehyde: Lacks the phenylsulfonyl and O-methyloxime groups.

2-(phenylsulfonyl)acetaldehyde O-methyloxime: Lacks the pyridine ring and chlorine atom.

6-chloro-3-pyridinyl)acetaldehyde O-methyloxime: Lacks the phenylsulfonyl group.

The uniqueness of 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Biologische Aktivität

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime, identified by the CAS number 478048-61-2, is a complex organic compound with significant potential in biological research. Its unique molecular structure, characterized by a pyridine ring and sulfonyl group, suggests various biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

The molecular formula for this compound is C20H15Cl3N2O3S, with a molar mass of approximately 469.77 g/mol. The compound is classified as an oxime, which typically exhibits notable reactivity due to its functional groups.

The biological activity of this compound largely depends on its interactions at the molecular level. The presence of the pyridine and sulfonyl groups may facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Specific studies have indicated that compounds with similar structures can act as enzyme inhibitors or modulators, affecting processes such as inflammation and cell signaling.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects of this compound. Compounds structurally similar to this compound have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a possible application in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has not been extensively studied; however, oxime derivatives are often evaluated for their ability to scavenge free radicals. This activity can be crucial in mitigating oxidative stress-related damage in cells.

Case Studies

Several case studies have focused on related compounds within the same chemical class:

- Study on Antimicrobial Properties : A study demonstrated that a related oxime derivative exhibited significant inhibition against E. coli at concentrations as low as 0.4 μg/ml, highlighting the potential efficacy of sulfonamide-containing compounds in antimicrobial applications .

- Inflammation Modulation : Another investigation revealed that structural analogs could effectively reduce levels of inflammatory markers in RAW264.7 macrophage cells induced by lipopolysaccharide (LPS), suggesting that similar mechanisms may be applicable to this compound .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduction of TNF-α and IL-6 levels | |

| Antioxidant | Potential free radical scavenging |

| Property | Value |

|---|---|

| Molecular Formula | C20H15Cl3N2O3S |

| Molar Mass | 469.77 g/mol |

| CAS Number | 478048-61-2 |

Eigenschaften

IUPAC Name |

(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-methoxyethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-20-17-10-13(11-7-8-14(15)16-9-11)21(18,19)12-5-3-2-4-6-12/h2-10,13H,1H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFSTQVOPVPJMF-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.